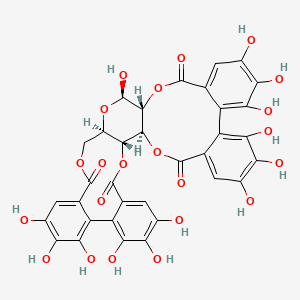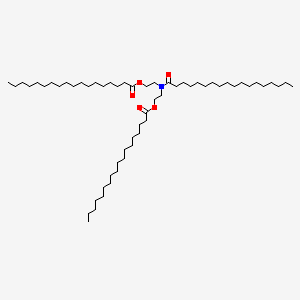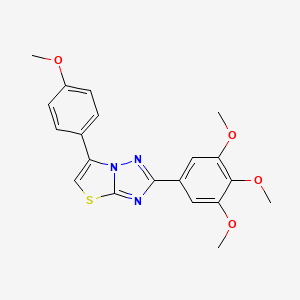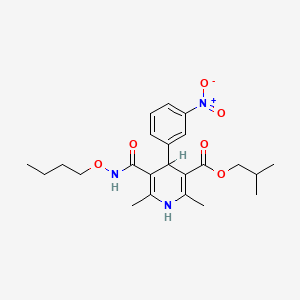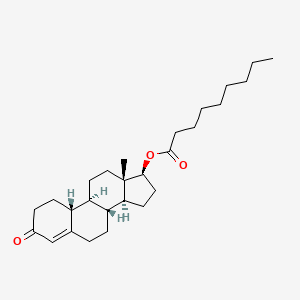
Nandrolone nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nandrolone nonanoate, also known as nandrolone pelargonate or 19-nortestosterone 17β-nonanoate, is an androgen and anabolic steroid. It is specifically the C17β nonanoate ester of nandrolone (19-nortestosterone). This compound was studied for its potential anabolic and androgenic activities but was never marketed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nandrolone nonanoate is synthesized by esterification of nandrolone with nonanoic acid. The reaction typically involves the use of an acid chloride or anhydride of nonanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Nandrolone nonanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nandrolone and nonanoic acid.
Oxidation: this compound can be oxidized to form nandrolone oxo-metabolites, which are important in doping control.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Nandrolone and nonanoic acid.
Oxidation: Nandrolone oxo-metabolites.
Reduction: Reduced forms of nandrolone.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the synthesis and reactions of steroid esters.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for its potential use in treating conditions such as anemia and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and doping control methods.
Mécanisme D'action
Nandrolone nonanoate exerts its effects by binding to androgen receptorsThis binding influences the transcriptional activity of certain genes, leading to the androgenic and anabolic effects observed .
Comparaison Avec Des Composés Similaires
Nandrolone decanoate: Another nandrolone ester with a longer carbon chain.
Nandrolone phenylpropionate: A nandrolone ester with a shorter carbon chain.
Oxandrolone: A synthetic anabolic steroid with a different structure but similar anabolic properties.
Uniqueness: Nandrolone nonanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to nandrolone decanoate and nandrolone phenylpropionate, this compound has intermediate properties, making it a subject of interest for further research .
Propriétés
Numéro CAS |
52230-64-5 |
|---|---|
Formule moléculaire |
C27H42O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate |
InChI |
InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
Clé InChI |
UVVFTQBZOQSECA-QNTYDACNSA-N |
SMILES isomérique |
CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
SMILES canonique |
CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



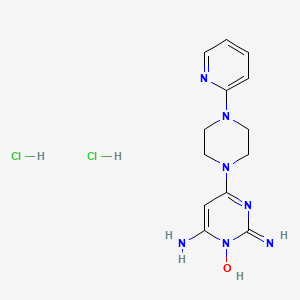
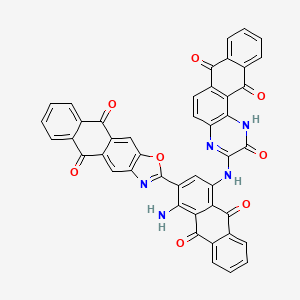
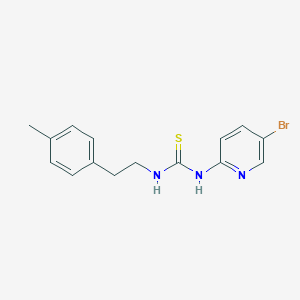
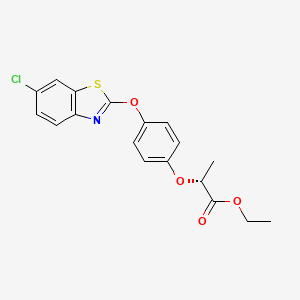
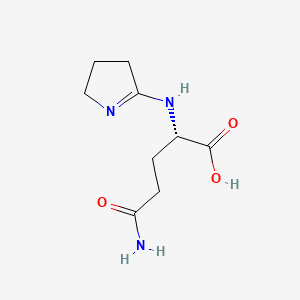
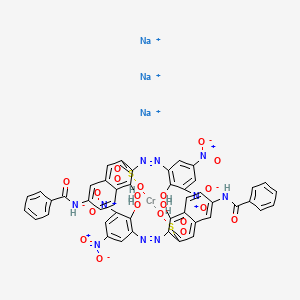
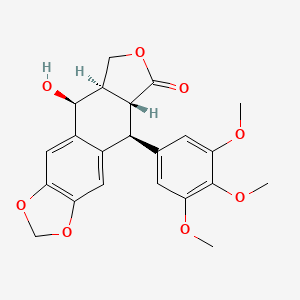
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
